molecular formula C15H17FN2O2 B7536664 1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol

1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol

Cat. No. B7536664
M. Wt: 276.31 g/mol
InChI Key: CSMULEFPDVURJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The exact mechanism of action of 1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol is not fully understood, but it is believed to act as a partial agonist or antagonist at various neurotransmitter receptors. Its binding affinity for these receptors can modulate the activity of the corresponding neurotransmitters, leading to changes in neuronal signaling and behavior.
Biochemical and Physiological Effects
Studies have shown that 1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol can affect various biochemical and physiological processes in the brain, including neurotransmitter release, receptor signaling, and neuronal excitability. It has been shown to modulate the activity of the dopamine and serotonin systems, leading to changes in mood, motivation, and cognition.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol in lab experiments is its high binding affinity for several neurotransmitter receptors, which makes it a useful tool for studying the function of these receptors in the brain. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of neuronal cells and lead to false results in experiments.

Future Directions

There are several future directions for the study of 1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol. One direction is the development of new drugs based on this compound for the treatment of neurological and psychiatric disorders. Another direction is the study of its effects on other neurotransmitter systems and its potential applications in other fields, such as neurobiology and pharmacology. Finally, the development of new synthesis methods and modifications to the existing methods can improve the yield and purity of the product and facilitate its use in future research.

Synthesis Methods

The synthesis of 1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol involves the reaction between 4-fluorobenzaldehyde and 2-amino-2-methyl-1-propanol to form the corresponding oxazoline intermediate. This intermediate is then reacted with piperidine to obtain the final product. The synthesis of this compound has been reported in several scientific journals, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the product.

Scientific Research Applications

1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess significant binding affinity for several neurotransmitter receptors, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the adrenergic α1 receptor, making it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.

properties

IUPAC Name

1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c16-12-3-1-11(2-4-12)14-9-17-15(20-14)10-18-7-5-13(19)6-8-18/h1-4,9,13,19H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMULEFPDVURJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol

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